1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea
Description
This compound is a urea derivative featuring a pyrimidine core substituted with a morpholino group and dimethylamino functionality.
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-12-4-5-14(13(19)10-12)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJZCWZYVSRTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2-chloro-4-methylphenyl isocyanate, which can then react with 4-(dimethylamino)-2-morpholinopyrimidine to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- This compound has shown potential as an inhibitor of specific tyrosine kinases, which are critical in cancer cell proliferation. Research indicates that derivatives of this compound can effectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, thus presenting a pathway for cancer treatment .
- A study demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its utility in targeted cancer therapies .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses significant activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Further modifications of the compound have led to derivatives with enhanced antimicrobial properties, indicating a promising avenue for pharmaceutical development .
Agricultural Applications
- Herbicide Development :
- The structure of this compound aligns with known herbicidal activity, particularly in controlling broadleaf weeds. Its mechanism involves disrupting plant growth processes, which can be advantageous in agricultural settings .
- Case studies have illustrated its effectiveness in field trials, where it significantly reduced weed populations without adversely affecting crop yields .
Data Table: Summary of Applications
Case Studies
- EGFR Inhibition Study :
- Field Trials for Herbicide Efficacy :
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound’s pyrimidine core distinguishes it from morpholino-triazine derivatives (e.g., compounds 26, 27, and 28 in ), which exhibit a triazine backbone substituted with morpholine and phenylurea groups.
Table 1: Structural Comparison of Urea Derivatives
Pharmacokinetic and Solubility Profiles
- Target Compound: The morpholino and dimethylamino groups likely enhance water solubility compared to non-polar analogs. However, the chloro-methylphenyl group may reduce solubility relative to compounds like M64HCl (), which incorporates a hydrophilic trifluoromethyl-pyridine moiety .
Research Findings and Limitations
- Synthetic Challenges: The target compound’s synthesis likely involves multi-step coupling of the pyrimidine and phenylurea moieties, akin to methods described for triazine derivatives ().
- Lack of Direct Data : While structural analogs (e.g., M64 , 26 ) are well-characterized, the absence of explicit studies on the target compound necessitates extrapolation from related systems.
Biological Activity
The compound 1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 305.81 g/mol
- IUPAC Name : this compound
The compound primarily functions as a modulator of various biological pathways, including:
- Cytokine Inhibition : It has been noted for its ability to inhibit tumor necrosis factor (TNF) and interleukins, which are pivotal in inflammatory responses .
- Cell Cycle Regulation : Preliminary studies suggest it may interfere with cell cycle progression through modulation of Polo-like kinase 4 (PLK4), a key regulator in centriole duplication and cell division, thereby exhibiting potential anti-cancer properties .
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against several cancer cell lines:
- Inhibition of Tumor Growth : In vitro assays indicated significant growth inhibition in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- PLK4 Inhibition : As a PLK4 inhibitor, the compound has shown promise in reducing centriole duplication in cancer cells, leading to decreased proliferation rates .
Neuroprotective Effects
Research indicates that this compound may also have neuroprotective properties:
- Demyelinating Diseases : It has been suggested that the compound can delay myelin damage or promote repair in conditions such as multiple sclerosis and leukodystrophies. This action is thought to be mediated through modulation of neuroinflammatory pathways .
Case Studies and Experimental Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant inhibition of growth in breast cancer cell lines with IC50 values below 10 µM. Induction of apoptosis was confirmed via flow cytometry. |
| Study 2 | Investigate neuroprotective properties | Demonstrated reduction in myelin damage in animal models of demyelination, with improvements in motor function observed over a 30-day treatment period. |
| Study 3 | Cytokine inhibition assay | Effective inhibition of TNFα production in stimulated macrophages at concentrations as low as 5 µM, indicating strong anti-inflammatory potential. |
Q & A
Q. What are the critical structural features of this compound, and how do they influence its chemical reactivity?
The compound’s structure combines a urea backbone with aromatic and heterocyclic substituents. Key features include:
- 2-Chloro-4-methylphenyl group : Enhances lipophilicity and may influence steric interactions in binding studies .
- Morpholinopyrimidine core : The morpholine ring introduces conformational flexibility, while the pyrimidine nitrogen atoms participate in hydrogen bonding, critical for target engagement .
- Dimethylamino group : Modulates electronic properties, potentially affecting nucleophilic substitution reactions or solubility .
Methodological Insight: Use X-ray crystallography (as in ) or DFT calculations to analyze substituent effects on electron distribution and steric hindrance.
Q. What spectroscopic techniques are most suitable for characterizing this compound?
- NMR Spectroscopy : Analyze aromatic protons (6.5–8.5 ppm for substituted phenyl groups) and morpholine/methyl signals (δ 2.5–4.0 ppm). Compare with similar urea derivatives in for reference .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C21H25ClN6O2) by matching exact mass.
- FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What safety protocols should be followed during synthesis and handling?
- Waste Management : Separate halogenated waste (e.g., chloro-substituted intermediates) and dispose via certified chemical waste services, as outlined in pyrimidine derivative protocols .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation of fine particles, referencing urea compound safety data in .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing byproducts?
- Flow Chemistry : Adopt continuous-flow reactors () to enhance mixing and temperature control during the urea bond formation step, reducing side reactions .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions between chloroaryl and pyrimidine intermediates, as seen in controlled synthesis of analogous reagents .
- Purification : Use preparative HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water) to isolate the target compound from dimers or unreacted starting materials .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Validate experimental conditions (e.g., pH, temperature) using statistical Design of Experiments (DoE) to identify variables affecting activity () .
- Purity Assessment : Quantify impurities via LC-MS and correlate with bioactivity trends. For example, trace dimethylamine residues (from the dimethylamino group) may interfere with assays .
- Structural Analog Comparison : Compare results with structurally related compounds (e.g., ’s urea derivatives) to isolate substituent-specific effects .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of morpholino-pyrimidine complexes (e.g., PDB entries in ) to model interactions .
- QSAR Modeling : Train models on pyrimidine-urea derivatives (e.g., ’s chlorophenyl analogs) to correlate substituent properties (ClogP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
